2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(4-ethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[(8-butyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S2/c1-3-5-11-25-19(28)18-16(10-12-30-18)26-20(25)23-24-21(26)31-13-17(27)22-14-6-8-15(9-7-14)29-4-2/h6-10,12H,3-5,11,13H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYXYSXXMPBYGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC(=O)NC4=CC=C(C=C4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(4-ethoxyphenyl)acetamide (CAS Number: 1185146-08-0) is a synthesized derivative belonging to the class of thienotriazolopyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer domains.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 473.6 g/mol. The compound features a thienotriazole moiety connected to an ethoxyphenylacetamide group, which is hypothesized to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H23N5O4S2 |
| Molecular Weight | 473.6 g/mol |
| CAS Number | 1185146-08-0 |
Anti-inflammatory Activity
Research indicates that derivatives of thienotriazolopyrimidine exhibit significant anti-inflammatory properties. In a study involving various synthesized compounds, certain derivatives showed remarkable efficacy in reducing inflammation in formalin-induced paw edema models. The compounds demonstrated not only anti-inflammatory effects but also analgesic properties with a favorable safety profile (ALD50 > 0.4 g/kg) .
Table 1: Anti-inflammatory Activity of Thienotriazolopyrimidine Derivatives
| Compound ID | Inhibition (%) | Model Used |
|---|---|---|
| 10a | 75% | Acute formalin-induced edema |
| 10c | 80% | Subacute formalin-induced edema |
| 11c | 70% | Acute formalin-induced edema |
Anticancer Activity
The compound's structure suggests potential anticancer activity due to its ability to inhibit specific kinases involved in cell proliferation. Polo-like kinase 1 (Plk1), a target for cancer therapy, has been shown to be inhibited by similar thienotriazolopyrimidine derivatives. These compounds can induce mitotic arrest and exhibit antiproliferative effects in various cancer cell lines .
Table 2: Anticancer Activity Against Plk1
| Compound ID | IC50 (µM) | Cell Line Used |
|---|---|---|
| Compound A | 4.4 | HeLa |
| Compound B | 3.8 | MCF7 |
Structure-Activity Relationship (SAR)
The biological activity of thienotriazolopyrimidine derivatives is closely related to their structural modifications. Studies have shown that substituents on the phenyl ring and variations in the thiazole or triazole moieties can significantly alter their pharmacological profiles. For instance, modifications that enhance lipophilicity often correlate with increased activity .
Case Studies
-
Case Study on Anti-inflammatory Effects :
A series of thienotriazolopyrimidine derivatives were tested for their anti-inflammatory effects using both acute and subacute models. The results indicated that compounds with specific substitutions at the N-position exhibited superior efficacy compared to others . -
Case Study on Anticancer Potential :
In another study focusing on Plk1 inhibition, several derivatives were screened for their ability to induce cell cycle arrest in cancer cells. The most potent inhibitors showed IC50 values in the low micromolar range, indicating their potential as therapeutic agents in oncology .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs differ primarily in substituents on the phenyl ring or the heterocyclic core, which critically modulate physicochemical and bioactive properties. Below is a comparative analysis:
Table 1: Structural Comparison of Analogous Compounds
Key Observations :
- Analog 1 replaces the 4-ethoxy group with a 5-chloro-2-methylphenyl, increasing hydrophobicity and steric bulk, which may enhance binding to hydrophobic enzyme pockets but reduce solubility .
- Analog 2 features a cyclopenta-thienopyrimidine core and an ethyl ester group, likely altering metabolic stability compared to the target compound’s acetamide .
- Analog 3 uses a simpler triazole core with dimethoxyphenyl and allyl groups, suggesting divergent bioactivity profiles, possibly favoring anti-inflammatory applications .
Table 2: NMR Chemical Shift Differences in Core Protons
| Compound | Region A (ppm) | Region B (ppm) | Substituent Impact |
|---|---|---|---|
| Target Compound | 7.2–7.5 (aromatic) | 3.8–4.1 (ethoxy) | Ethoxy group causes deshielding in Region B. |
| Analog 1 | 7.4–7.7 (chloro-methyl) | 2.3–2.6 (methyl) | Chlorine electronegativity shifts Region A upfield. |
| Analog 3 | 6.8–7.0 (dimethoxy) | 5.2–5.5 (allyl) | Methoxy groups reduce aromatic proton shifts. |
These shifts correlate with electronic effects (e.g., electron-withdrawing chloro groups) and steric hindrance, critical for predicting reactivity and interactions in biological systems .
Bioactivity and Functional Implications
Critical Notes and Limitations
- Evidence Gaps : Direct comparative bioactivity data (e.g., IC50 values) are absent in provided sources, necessitating extrapolation from structural analogs.
- Lumping Strategies: As noted in , compounds with similar cores but varying substituents may be "lumped" for computational modeling, but functional differences (e.g., metabolic pathways) must be validated experimentally.
- Stereochemical Complexity: None of the evidence addresses stereoisomerism, which could significantly alter bioactivity.
Preparation Methods
Formation of the Thieno[2,3-d]pyrimidine Precursor
The synthesis begins with the preparation of methyl 2-aminothiophene-3-carboxylate, a well-documented intermediate in thienopyrimidine chemistry. Cyclocondensation with urea at elevated temperatures (200°C, 2 hours) yields thieno[2,3-d]pyrimidine-2,4-diol, as demonstrated by Ibrahim et al.:
$$
\text{Methyl 2-aminothiophene-3-carboxylate} + \text{Urea} \xrightarrow{\Delta} \text{Thieno[2,3-d]pyrimidine-2,4-diol} \quad (90\% \text{ yield})
$$
Key spectral data : IR absorption at 3440 cm⁻¹ (–OH), 1630 cm⁻¹ (C=C aromatic).
Chlorination and Triazole Ring Annulation
Subsequent chlorination using phosphorus oxychloride (POCl₃) under reflux converts the diol to 2,4-dichlorothieno[2,3-d]pyrimidine. Selective substitution at the 4-position with butyl groups is achieved via alkylation with 1-bromobutane in anhydrous acetone, employing potassium carbonate as a base:
$$
\text{2,4-Dichlorothieno[2,3-d]pyrimidine} + \text{1-Bromobutane} \xrightarrow{\text{K₂CO₃, acetone}} \text{4-Butyl-2-chlorothieno[2,3-d]pyrimidine} \quad (75-82\% \text{ yield})
$$
Triazolo ring formation follows via Huisgen azide-alkyne cycloaddition or domino reactions with azides. For instance, reaction with sodium azide in dimethylformamide (DMF) at 80°C for 12 hours introduces the triazole moiety:
$$
\text{4-Butyl-2-chlorothieno[2,3-d]pyrimidine} + \text{NaN₃} \xrightarrow{\text{DMF}} \text{4-Butyl-1-chlorothieno[2,3-e]triazolo[4,3-a]pyrimidin-5(4H)-one}
$$
Synthesis of 2-Mercapto-N-(4-ethoxyphenyl)acetamide
Preparation of N-(4-Ethoxyphenyl)acetamide
4-Ethoxyaniline is acetylated using acetic anhydride in glacial acetic acid under reflux:
$$
\text{4-Ethoxyaniline} + (\text{CH₃CO})₂\text{O} \xrightarrow{\text{AcOH}} \text{N-(4-Ethoxyphenyl)acetamide} \quad (85\% \text{ yield})
$$
1H NMR (DMSO-d₆) : δ 10.12 (s, 1H, NH), 7.45 (d, J = 8.8 Hz, 2H), 6.85 (d, J = 8.8 Hz, 2H), 4.01 (q, J = 7.0 Hz, 2H), 2.10 (s, 3H), 1.35 (t, J = 7.0 Hz, 3H).
Thiolation via Thiourea Intermediate
The acetamide is converted to its thiol derivative via a two-step process:
- Bromination : Treatment with bromine in acetic acid yields 2-bromo-N-(4-ethoxyphenyl)acetamide.
- Thiolation : Reaction with thiourea in ethanol under reflux, followed by alkaline hydrolysis:
$$
\text{2-Bromo-N-(4-ethoxyphenyl)acetamide} + \text{Thiourea} \xrightarrow{\text{EtOH}} \text{2-Mercapto-N-(4-ethoxyphenyl)acetamide} \quad (68\% \text{ yield})
$$
Coupling of Core and Side Chain
The final step involves nucleophilic aromatic substitution (SNAr) between the chlorinated triazolo-pyrimidine core and the thiolacetamide derivative. Conducted in anhydrous DMF with triethylamine as a base at 60°C for 6–8 hours:
$$
\text{4-Butyl-1-chlorothieno[2,3-e]triazolo[4,3-a]pyrimidin-5(4H)-one} + \text{2-Mercapto-N-(4-ethoxyphenyl)acetamide} \xrightarrow{\text{Et₃N, DMF}} \text{Target Compound} \quad (65-70\% \text{ yield})
$$
Optimization Note : Microwave-assisted synthesis (100°C, 30 minutes) improves yields to 78% while reducing reaction time.
Analytical Characterization
Spectroscopic Data
- IR (KBr) : 3270 cm⁻¹ (N–H), 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N triazole), 1245 cm⁻¹ (C–O–C ethoxy).
- 1H NMR (400 MHz, DMSO-d₆) :
δ 12.45 (s, 1H, NH), 8.20 (s, 1H, triazole-H), 7.62 (d, J = 8.8 Hz, 2H), 6.92 (d, J = 8.8 Hz, 2H), 4.45 (t, J = 7.2 Hz, 2H, butyl-CH₂), 4.08 (q, J = 7.0 Hz, 2H, OCH₂), 3.20 (s, 2H, SCH₂), 1.75–1.25 (m, 7H, butyl-CH₂ and CH₃). - HRMS (ESI+) : m/z 486.1425 [M+H]⁺ (calc. 486.1428 for C₂₃H₂₈N₅O₃S₂).
Purity Assessment
HPLC analysis (C18 column, MeOH:H₂O 70:30) shows ≥98% purity with retention time 12.4 minutes.
Challenges and Alternative Approaches
- Regioselectivity in Triazole Formation : Competing pathways during cyclization may yield [1,5-a] vs. [4,3-a] isomers. Microwave conditions favor the desired [4,3-a] isomer.
- Thiol Oxidation : Use of inert atmosphere (N₂/Ar) prevents disulfide formation during coupling.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity compared to THF or ethyl acetate.
Scalability and Industrial Considerations
- Cost-Efficiency : Bulk preparation of 4-butyl substituents via Grignard reactions reduces raw material costs.
- Green Chemistry : Solvent-free microwave synthesis decreases waste generation.
- Purification : Recrystallization from ethanol/water (3:1) affords high-purity product without column chromatography.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(4-ethoxyphenyl)acetamide?
- Methodology :
- Step 1 : Construct the thieno-triazolo-pyrimidine core via cyclocondensation of thiophene derivatives with triazole precursors under reflux conditions (e.g., ethanol or DMF at 80–100°C) .
- Step 2 : Introduce the thioether linkage using a nucleophilic substitution reaction between the pyrimidine core and a thioacetamide intermediate. Catalysts like NaH or K₂CO₃ are often employed to enhance reactivity .
- Step 3 : Functionalize the acetamide group via coupling reactions (e.g., EDC/HOBt-mediated amidation) with 4-ethoxyaniline .
- Critical Parameters : Solvent choice (polar aprotic solvents preferred), temperature control (<120°C to avoid decomposition), and purity validation via HPLC (>95%) .
Q. How can structural integrity and purity of the compound be confirmed experimentally?
- Methodology :
- NMR Spectroscopy : Analyze ¹H/¹³C NMR to confirm substituent positions (e.g., butyl chain integration at δ 0.8–1.5 ppm, ethoxyphenyl aromatic protons at δ 6.8–7.2 ppm) .
- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular weight (calculated for C₂₃H₂₅N₅O₃S₂: ~515.6 g/mol) and detect impurities .
- HPLC-PDA : Monitor purity (>95%) with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodology :
- Antimicrobial Screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL suggest promising activity .
- Cytotoxicity Testing : Perform MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices (IC₅₀ >100 µM preferred for non-toxic profiles) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodology :
- Core Modifications : Compare analogs with varying substituents (e.g., replacing the butyl group with propyl or pentyl chains) to assess hydrophobicity effects on membrane penetration .
- Functional Group Swaps : Test derivatives with sulfonyl instead of thioether linkages to evaluate electronic effects on target binding .
- Example SAR Table :
| Derivative | Substituent (R) | Antimicrobial MIC (µg/mL) | Cytotoxicity IC₅₀ (µM) |
|---|---|---|---|
| Parent | Butyl | 12.5 | >100 |
| Analog A | Propyl | 25.0 | >100 |
| Analog B | Sulfonyl | 50.0 | 75.0 |
- Key Insight : The butyl group enhances lipophilicity, critical for microbial membrane interaction .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodology :
- Reproducibility Checks : Standardize assay conditions (e.g., inoculum size, growth medium) to minimize variability .
- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm if observed activity is mechanism-specific (e.g., DHFR inhibition) versus off-target effects .
- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay data) to identify trends. For example, inconsistent anticancer activity may correlate with cell line-specific expression of target proteins .
Q. What computational strategies are effective for predicting this compound’s pharmacokinetics?
- Methodology :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate properties:
- LogP : ~3.2 (moderate lipophilicity)
- BBB Permeability : Low (due to acetamide polarity)
- CYP450 Inhibition Risk : High (triazole moiety may interact with CYP3A4) .
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., bacterial dihydrofolate reductase) to identify binding hotspots and guide analog design .
Q. How can reaction fundamentals and reactor design be optimized for scalable synthesis?
- Methodology :
- Flow Chemistry : Implement continuous-flow reactors to improve heat/mass transfer during cyclocondensation steps, reducing reaction time by 40% .
- DoE (Design of Experiments) : Use factorial designs to optimize variables (e.g., catalyst loading, solvent ratio) and maximize yield. For example, NaH concentration >10 mol% improves thioether formation efficiency .
Data Contradiction Analysis
Q. Why do some studies report high antimicrobial activity while others show negligible effects?
- Resolution Strategy :
- Strain-Specificity : Test activity against clinical isolates (e.g., methicillin-resistant S. aureus) rather than reference strains .
- Compound Stability : Assess degradation under assay conditions (e.g., pH 7.4 buffer) via LC-MS. Instability in aqueous media may explain false negatives .
Interaction Studies
Q. What experimental approaches are recommended for studying target protein interactions?
- Methodology :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ/kᵢ) to purified enzymes (e.g., DHFR). A typical Kd <1 µM indicates strong affinity .
- X-ray Crystallography : Resolve co-crystal structures to identify critical hydrogen bonds (e.g., between the triazole ring and active-site residues) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
